molecular formula C12H10F3NO B3040950 1-[2-(trifluoromethoxy)benzyl]-1H-pyrrole CAS No. 256238-71-8

1-[2-(trifluoromethoxy)benzyl]-1H-pyrrole

Cat. No.: B3040950
CAS No.: 256238-71-8
M. Wt: 241.21 g/mol
InChI Key: CTBSBUIAZBMHRP-UHFFFAOYSA-N
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Description

1-[2-(Trifluoromethoxy)benzyl]-1H-pyrrole is a synthetic pyrrole derivative of interest in chemical and pharmaceutical research. Pyrrole rings are privileged structures in medicinal chemistry, found in numerous compounds with diverse biological activities . The benzyl substitution at the 1-position and the trifluoromethoxy group on the benzyl ring are structural features designed to modulate the compound's lipophilicity, metabolic stability, and potential for target binding, which are common strategies in drug discovery . Specific research applications for this compound could be explored in areas such as the development of new tubulin polymerization inhibitors, given the established activity of other 1-aryl/aralkylpyrrole derivatives in this field . Further investigation may also reveal its potential as a building block for antimicrobial agents, as the pyrrole scaffold is a common feature in many natural and synthetic antibacterial compounds . Researchers are encouraged to investigate its specific mechanism of action and full pharmacological profile. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[[2-(trifluoromethoxy)phenyl]methyl]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO/c13-12(14,15)17-11-6-2-1-5-10(11)9-16-7-3-4-8-16/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBSBUIAZBMHRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Pyrrole Scaffolds in Modern Organic and Heterocyclic Chemistry Research

The pyrrole (B145914) ring is a fundamental five-membered aromatic heterocycle that serves as a cornerstone in organic and medicinal chemistry. nih.govnih.govnih.gov Its presence in a vast array of natural products, pharmaceuticals, and advanced materials underscores its versatility and importance. nih.govresearchgate.net Pyrrole derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. nih.govnih.gov

The unique electronic properties of the pyrrole ring, characterized by its π-electron-rich system, make it a versatile building block in the synthesis of more complex molecular architectures. rsc.org This reactivity allows for functionalization at various positions, enabling the fine-tuning of its biological and physical properties. The pyrrole scaffold's ability to engage in hydrogen bonding and its relatively lipophilic nature contribute to its capacity to interact with biological targets, making it a privileged structure in drug discovery. rsc.org

Strategic Importance of Fluorinated Motifs, Specifically Trifluoromethoxy Groups, in Chemical Design

The introduction of fluorine-containing groups into organic molecules is a widely employed strategy in modern drug design and materials science. Among these, the trifluoromethoxy (-OCF₃) group has gained considerable attention for its ability to impart unique and desirable properties to a parent molecule. The trifluoromethoxy group is often considered a "super-methyl" group, as it is sterically similar to a methyl group but possesses profoundly different electronic properties.

The high electronegativity of the fluorine atoms in the trifluoromethoxy group significantly alters the electronic environment of the molecule, which can lead to enhanced binding affinities with biological targets. rsc.orgmdpi.com Furthermore, the -OCF₃ group is known to improve the metabolic stability of compounds by blocking sites susceptible to oxidative metabolism. nih.gov This increased stability can lead to improved pharmacokinetic profiles, a critical consideration in the development of new therapeutic agents. The trifluoromethoxy group also enhances the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier. nih.gov

Below is an interactive data table summarizing the key properties imparted by the trifluoromethoxy group in chemical design.

PropertyEffect of Trifluoromethoxy (-OCF₃) GroupReference
Metabolic Stability Increased due to the strength of the C-F bonds, blocking metabolic oxidation. nih.gov
Lipophilicity Increased, which can enhance membrane permeability and absorption. nih.gov
Electronegativity High, leading to significant alterations in molecular electronic properties. rsc.org
Binding Interactions Can modulate and enhance interactions with biological targets. mdpi.com
Bioavailability Can be improved due to enhanced metabolic stability and lipophilicity. nih.gov

Overview of N Benzylated Pyrrole Derivatives in Contemporary Scientific Literature

N-benzylated pyrrole (B145914) derivatives represent a significant class of compounds with diverse applications in medicinal chemistry and materials science. The benzyl (B1604629) group, attached to the nitrogen atom of the pyrrole ring, can serve multiple functions. It can act as a protecting group during synthesis, and it can also be an integral part of the molecule's pharmacophore, contributing to its biological activity.

Research has shown that the nature and substitution pattern of the benzyl ring can have a profound impact on the biological properties of N-benzylated pyrroles. For instance, the introduction of specific substituents on the benzyl ring can modulate the compound's selectivity for different biological targets. nih.gov Studies on various N-benzylated pyrrole derivatives have demonstrated their potential as inhibitors of enzymes such as Bruton's tyrosine kinase (BTK) and as agents with antiproliferative activity against cancer cell lines. nih.gov The synthesis of such derivatives is often achieved through well-established methods, providing accessible routes to a wide range of analogues for structure-activity relationship (SAR) studies. The existence of related compounds such as 1-(4-Trifluoromethoxy)benzyl-1H-Pyrrole-2-carbaldehyde in the chemical literature further supports the feasibility of synthesizing and exploring derivatives like 1-[2-(trifluoromethoxy)benzyl]-1H-pyrrole.

Research Gaps and Future Directions for 1 2 Trifluoromethoxy Benzyl 1h Pyrrole

Strategies for the Construction of the 1H-Pyrrole Core in Functionalized Derivatives

The synthesis of N-substituted pyrroles, such as this compound, can be achieved through various established and modern cyclization strategies. These methods typically involve the condensation of primary amines with 1,4-dicarbonyl compounds or their equivalents. The choice of synthetic route often depends on the availability of starting materials, desired substitution patterns, and reaction conditions.

Classical Cyclization Reactions and Their Contemporary Adaptations

Three seminal name reactions form the bedrock of pyrrole synthesis: the Paal-Knorr, Hantzsch, and Knorr syntheses. These methods have been continuously refined to improve yields, expand substrate scope, and accommodate sensitive functional groups.

The Paal-Knorr synthesis is arguably the most direct and widely employed method for preparing pyrroles. It involves the condensation of a 1,4-dicarbonyl compound with a primary amine, such as 2-(trifluoromethoxy)benzylamine (B68571), typically under acidic conditions. wikipedia.orgrgmcet.edu.inuctm.edu The reaction proceeds through the formation of a hemiaminal, followed by a cyclization and subsequent dehydration to yield the aromatic pyrrole ring. wikipedia.orguctm.edu

The classical approach often requires harsh conditions, such as prolonged heating in acid, which can be incompatible with sensitive substrates. alfa-chemistry.com Modern adaptations have focused on the use of milder and more efficient catalysts. For the synthesis of N-substituted pyrroles, a variety of catalysts have been explored, including:

Lewis Acids: Catalysts like iron(III) chloride have been shown to be effective for the condensation of 2,5-dimethoxytetrahydrofuran (B146720) (a stable precursor to succinaldehyde) with various amines in water, offering a green and practical approach. organic-chemistry.org Other Lewis acids such as MgI2 etherate have also been utilized. uctm.edu

Brønsted Acids: Protic acids remain common, but heterogeneous acid catalysts like silica-supported sulfuric acid offer advantages in terms of ease of separation and recyclability. rgmcet.edu.in

Heterogeneous Catalysts: Alumina-based catalysts, such as CATAPAL 200, have demonstrated high efficiency under solvent-free conditions, driven by a high percentage of Brønsted acid sites. mdpi.com Cationic exchange resins are another eco-friendly alternative. rgmcet.edu.in

The reaction of 2,5-hexanedione (B30556) with a primary amine is a common example. The table below illustrates typical yields for the Paal-Knorr synthesis of various N-substituted pyrroles under different catalytic conditions.

Amine1,4-DiketoneCatalystConditionsYield (%)Reference
Primary AminesAcetonylacetoneCATAPAL 20060 °C, 45 min, solvent-free68-97 mdpi.com
Various Amines2,5-DimethoxytetrahydrofuranIron(III) chlorideWater, mild conditionsGood to Excellent organic-chemistry.org
Aniline Derivatives2,5-HexanedioneCationic Exchange ResinRoom Temp, solvent-freeGood rgmcet.edu.in
Primary AminesSubstituted 1,4-DiketonesMgI2 etherateNot specifiedGood to Excellent uctm.edu

This table is interactive and represents a summary of data from the cited sources.

The Hantzsch pyrrole synthesis provides a versatile route to more highly substituted pyrroles. wikipedia.orgpharmaguideline.com The classical approach involves a three-component reaction between a β-ketoester, an α-haloketone, and ammonia (B1221849) or a primary amine. wikipedia.orgresearchgate.net For the synthesis of a this compound derivative, 2-(trifluoromethoxy)benzylamine would be the amine component.

The reaction mechanism initiates with the formation of an enamine from the β-ketoester and the primary amine. wikipedia.org This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration afford the substituted pyrrole. wikipedia.org This method allows for the introduction of various substituents at different positions of the pyrrole ring. researchgate.net Modern variations of the Hantzsch synthesis have been developed, including solid-phase synthesis protocols, which facilitate the generation of pyrrole libraries. nih.gov In such a protocol, a resin-bound enaminone is reacted with an α-bromoketone to yield a pyrrole-3-carboxamide after cleavage. nih.gov

The Knorr pyrrole synthesis is another cornerstone method, typically used for preparing pyrroles with specific substitution patterns. pharmaguideline.comwikipedia.org The reaction involves the condensation of an α-amino-ketone with a β-ketoester or another compound containing an activated methylene (B1212753) group. pharmaguideline.comwikipedia.org

A key challenge in the Knorr synthesis is the instability of α-amino-ketones, which tend to self-condense. wikipedia.org Therefore, they are often generated in situ. A common method involves the reduction of an α-oximino-ketone using zinc in acetic acid. wikipedia.org The resulting α-amino-ketone then reacts with the β-ketoester to form the pyrrole. A catalytic version of the Knorr synthesis has been developed using a manganese catalyst for the dehydrogenative coupling of amino alcohols with keto esters. organic-chemistry.org

Modern Catalytic and Green Chemistry Approaches to Pyrrole Synthesis

In recent years, a significant focus has been placed on developing more sustainable and efficient methods for pyrrole synthesis. These approaches often utilize organocatalysis and aim to minimize waste and avoid harsh reaction conditions.

Organocatalysis has emerged as a powerful tool for the synthesis of N-substituted pyrroles, offering a metal-free alternative to traditional methods. rsc.orgresearchgate.net These reactions often proceed under mild conditions and can exhibit high levels of selectivity.

Several types of organocatalysts have been successfully employed in Paal-Knorr type reactions for the synthesis of N-substituted pyrroles:

Natural Amino Acids: L-tryptophan has been reported as an effective catalyst for the reaction of hexane-2,5-dione with aromatic amines under solvent-free conditions. rsc.org The amino acid is believed to activate the dicarbonyl compound through hydrogen bonding. rsc.org

Vitamins: Vitamin B1 (thiamine) has been used as a metal-free catalyst for the synthesis of N-substituted pyrroles from hexane-2,5-dione and aromatic amines in ethanol (B145695) at room temperature. rsc.org

Weak Acids: Saccharin, a non-toxic and inexpensive compound, can catalyze the reaction of hexane-2,5-dione with hydrazides. rsc.org

Chiral Phosphoric Acids (CPAs): CPAs have been utilized in the atroposelective synthesis of axially chiral N,N′-pyrrolylindoles through an asymmetric 5-endo-dig cyclization of specifically designed o-alkynylanilines that already contain a pyrrole unit. nih.gov This demonstrates the utility of organocatalysis in constructing complex, chiral pyrrole-containing structures. nih.gov

The following table summarizes the performance of various organocatalysts in the synthesis of N-substituted pyrroles.

OrganocatalystReactantsConditionsYield (%)Reference
Vitamin B1Hexane-2,5-dione, Aromatic AminesEthanol, Room Temp, 1h25-94 rsc.org
L-tryptophanHexane-2,5-dione, Aromatic Amines70 °C, solvent-free, 1-2h86-97 rsc.org
SaccharinHexane-2,5-dione, HydrazidesRoom Temp, 30 minGood to Excellent rsc.org
Choline chloride/urea1,4-Diones, Amines80 °C, 12-24h56-99 rsc.org

This table is interactive and provides a comparative overview of different organocatalytic systems.

Cycloaddition Reactions for Pyrrole Ring Formation

Cycloaddition reactions, particularly [3+2] cycloadditions, are a cornerstone in the synthesis of five-membered heterocycles like pyrroles. rsc.orgnih.govnih.govmdpi.comnih.govrsc.orgresearchgate.net

The Van Leusen pyrrole synthesis is a classic example of a [3+2] cycloaddition, reacting tosylmethyl isocyanide (TosMIC) with an electron-deficient alkene in the presence of a base. nih.govmdpi.comnih.gov This method is highly versatile for preparing a wide range of substituted pyrroles. More contemporary approaches utilize visible-light-mediated photocatalytic [3+2] annulation of N-aryl glycinates with 2-benzylidenemalononitrile partners to construct polysubstituted pyrroles under mild, redox-neutral conditions. rsc.org Furthermore, a regioselective synthesis of 3-trifluoromethylpyrroles has been achieved through the [3+2] cycloaddition of N-acyl α-amino acids and 2-bromo-3,3,3-trifluoropropene. thieme-connect.com This latter method is particularly relevant as it introduces a trifluoromethyl group, a common feature in modern pharmaceuticals.

DipoleDipolarophileConditionsProduct TypeYield (%)
N-Aryl glycinate2-BenzylidenemalononitrileVisible light, photocatalystPolysubstituted pyrroleGood
Tosylmethyl isocyanide (TosMIC)Electron-deficient alkeneBaseSubstituted pyrroleVaries
N-Acyl α-amino acid2-Bromo-3,3,3-trifluoropropeneDABCO, Cs₂CO₃3-TrifluoromethylpyrroleModerate to Good

This table provides examples of [3+2] cycloaddition reactions for pyrrole synthesis and is for illustrative purposes.

While less common for the primary synthesis of the pyrrole ring itself, cycloreversion reactions can be involved in subsequent transformations of pyrrole-containing fused systems. Specific examples directly leading to the formation of this compound via cycloreversion are not readily found in the literature.

Installation of the 2-(Trifluoromethoxy)benzyl Moiety

Once the pyrrole ring is formed, or by using pyrrole as a starting material, the 2-(trifluoromethoxy)benzyl group can be introduced onto the nitrogen atom through various N-alkylation and N-functionalization strategies.

N-Alkylation and N-Functionalization Strategies for Pyrroles

N-alkylation is the most direct method for introducing the 2-(trifluoromethoxy)benzyl group onto the pyrrole nitrogen. organic-chemistry.org This typically involves the reaction of the pyrrolide anion, generated by treating pyrrole with a suitable base, with an appropriate electrophile such as 2-(trifluoromethoxy)benzyl halide. The choice of base and solvent can be crucial for achieving high yields and regioselectivity. Common bases include sodium hydride, potassium carbonate, and potassium hydroxide (B78521). organic-chemistry.org The reaction can be performed in various solvents, including dimethylformamide (DMF) and ionic liquids, with the latter offering advantages in terms of regioselectivity and reaction rates. organic-chemistry.org

The Mitsunobu reaction provides an alternative for the N-alkylation of pyrroles using alcohols. rsc.orgrsc.orgresearchgate.netbeilstein-archives.orgresearchgate.net This reaction typically employs a phosphine, such as triphenylphosphine (B44618) or tributylphosphine, and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by the pyrrole nitrogen. rsc.orgrsc.org This method is particularly useful for the alkylation with more complex or sensitive alcohols and proceeds under mild conditions. researchgate.netbeilstein-archives.org

Alkylating AgentReagentsConditionsProduct TypeYield (%)
Alkyl halideK₂CO₃, DMFHeatN-AlkylpyrroleGood
Benzyl alcoholPBu₃, DIAD0 °C to rtN-Benzyl-diketopyrrolopyrroleGood
Alkyl halideKOH, Ionic liquidrtN-AlkylpyrroleExcellent

This table presents general N-alkylation strategies for pyrroles and is for illustrative purposes.

Introduction of Fluorinated Benzyl Groups via Specific Reagents and Conditions

The synthesis of the target compound, this compound, is most commonly achieved through the N-alkylation of pyrrole. This method involves the reaction of a pyrrolide anion with a suitable electrophile, in this case, a 2-(trifluoromethoxy)benzyl halide. The pyrrolide anion is typically generated in situ by treating pyrrole with a base.

The choice of base and solvent is crucial for achieving high yields and preventing side reactions. Common bases include sodium hydride (NaH), potassium hydroxide (KOH), and potassium carbonate (K₂CO₃). researchgate.net The reaction is generally performed in a polar aprotic solvent such as dimethylformamide (DMF) or acetone. researchgate.net For instance, the N-alkylation of pyrroles with alkyl halides can be efficiently accomplished in ionic liquids or in DMF with K₂CO₃ as the base. researchgate.netorganic-chemistry.org The reaction of the potassium salt of pyrrole, generated with potassium hydroxide, with various benzyl halides proceeds to give the corresponding N-benzylpyrroles in good yields.

Table 1: Representative Conditions for N-Alkylation of Pyrrole

Base Solvent Temperature Yield (%) Reference
KOH Acetone Room Temp Low (10%) researchgate.net
K₂CO₃ DMF Room Temp High (87%) researchgate.net
K₂CO₃ DMF 65 °C High (85%) researchgate.net
NaH DMF Not specified Not specified nih.gov
KOH Ionic Liquid Not specified Excellent organic-chemistry.org

The 2-(trifluoromethoxy)benzyl group is introduced using reagents like 2-(trifluoromethoxy)benzyl bromide or 2-(trifluoromethoxy)benzyl chloride. The trifluoromethoxy group is a strong electron-withdrawing group, which can influence the reactivity of the benzyl halide, but the general protocol for N-alkylation remains effective.

Regioselective Functionalization and Derivatization of the Pyrrole and Benzyl Moieties

The structure of this compound offers two primary sites for functionalization: the electron-rich pyrrole ring and the substituted benzyl moiety. The reactivity of each site can be selectively targeted through careful choice of reagents and reaction conditions.

Halogenation Reactions (e.g., Bromination) at Specific Positions

Electrophilic substitution reactions on the pyrrole ring are common due to its electron-rich nature. Halogenation, particularly bromination, is a key transformation. For N-substituted pyrroles, the position of substitution is influenced by the nature of the N-substituent. In the case of 1-benzylpyrrole (B1265733), electrophilic attack shows a notable preference for the C3 position. Studies on the bromination of 1-benzylpyrrole have demonstrated a significantly increased proportion of 3-substitution compared to unsubstituted pyrrole or 1-methylpyrrole. researchgate.net

Common brominating agents such as N-bromosuccinimide (NBS) can be used. For enhanced regioselectivity, modern reagents like tetrabutylammonium (B224687) tribromide (TBATB) have been employed for the mild and efficient bromination of pyrrole-containing heterocyclic systems, offering control to achieve mono- or di-bromination. nih.gov Depending on the stoichiometry of the brominating agent, it is possible to obtain 3-bromo-, 2,5-dibromo-, or even polybrominated derivatives.

Organometallic Reactions for Directed Functionalization (e.g., Bromine/Lithium Exchange, Metalation)

Organometallic chemistry provides powerful tools for regioselective functionalization through deprotonation (metalation) or halogen-metal exchange.

Pyrrole Moiety: For N-protected pyrroles, directed lithiation is highly regioselective and occurs predominantly at the C2 position (alpha to the nitrogen atom). uwindsor.ca This is due to the coordination of the organolithium reagent to the nitrogen atom's lone pair and the inductive effect of the nitrogen. Treatment of this compound with a strong base like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi) in an ethereal solvent like THF at low temperatures would be expected to generate the 2-lithiated species. This intermediate can then be trapped with various electrophiles.

Benzyl Moiety: The benzyl group also presents sites for metalation.

Directed ortho-Metalation (DoM): The trifluoromethoxy group on the benzyl ring can act as a directed metalation group (DMG). Ether-type groups are known to direct lithiation to the ortho position. lookchem.com Therefore, treatment with a strong organolithium base could lead to deprotonation at the C3 position of the benzyl ring. However, competition from lithiation on the pyrrole ring is a significant factor.

Lateral Metalation: The benzylic protons (on the CH₂ group) can also be abstracted by a strong base. wikipedia.org This process, known as lateral lithiation, is facilitated by an ortho heteroatom-containing substituent. wikipedia.org The choice of base is critical; alkyllithiums may favor ring metalation, while lithium amide bases like lithium diisopropylamide (LDA) are often used for benzylic deprotonation. uwindsor.ca The resulting benzylic anion is a valuable intermediate for introducing substituents at the methylene bridge.

Bromine/Lithium Exchange: If a brominated derivative of the parent compound is available (from section 2.3.1), a bromine-lithium exchange reaction can be used to generate a specific lithiated species that might not be accessible via direct deprotonation. This reaction is typically very fast and occurs at low temperatures upon treatment with an alkyllithium reagent like t-BuLi.

C-H Functionalization Protocols (e.g., Arylation, Alkylation)

Direct C-H functionalization has emerged as a powerful, atom-economical method for forming C-C and C-heteroatom bonds.

Pyrrole Moiety: While electrophilic substitution on pyrroles favors the C2 position, transition-metal-catalyzed C-H functionalization can provide alternative regioselectivity. A notable example is the rhodium-catalyzed β-selective (C3 or C4) C-H arylation of N-substituted pyrroles, including N-benzylpyrrole, with aryl iodides. acs.org This provides a direct route to otherwise difficult-to-access 3- or 4-arylpyrrole derivatives.

Benzyl Moiety: The benzylic C(sp³)-H bonds are susceptible to functionalization. Metal-free, catalytic methods for the activation of C(sp³)-H bonds in N-protected dialkylpyrroles have been reported, which could be analogous to the benzylic position in the target molecule. researchgate.net Furthermore, palladium-catalyzed C-H benzylation of certain heterocycles has been demonstrated, suggesting that the benzylic C-H bonds of the 2-(trifluoromethoxy)benzyl group could potentially be activated for coupling reactions. nih.gov

Table 2: Summary of Potential C-H Functionalization Reactions

Moiety Position Reaction Type Catalyst/Reagent Product Type Reference
Pyrrole C4 (β-position) Arylation Rhodium catalyst 4-Aryl-1-benzylpyrrole acs.org
Benzyl Benzylic CH₂ Amination HB(C₆F₅)₂ Benzylic amine derivative researchgate.net

Introduction of Diverse Functional Groups (e.g., Carboxylic Acids, Sulfonyl Halides, Aldehydes, Nitriles)

The introduction of a wide array of functional groups can be readily achieved by quenching the organolithium intermediates generated via the methods described in section 2.3.2. The 2-lithiated pyrrole species is a particularly versatile precursor.

Carboxylic Acids: Quenching the 2-lithiated intermediate with carbon dioxide (CO₂) gas or solid (dry ice), followed by an acidic workup, yields the corresponding this compound-2-carboxylic acid. The synthesis of N-benzyl-2-pyrrole carboxylic acids by this route is a standard procedure. nih.gov

Aldehydes: Reaction of the lithiated species with an appropriate formylating agent, such as N,N-dimethylformamide (DMF), provides the 2-carbaldehyde derivative.

Nitriles: The introduction of a nitrile group can be accomplished by reacting the organolithium intermediate with a cyanating agent like tosyl cyanide or cyanogen (B1215507) bromide. The synthesis of 2-cyano-N-benzylpyrroles has been reported. chemicalbook.com

Sulfonyl Halides: Trapping the lithiated intermediate with sulfur dioxide (SO₂), followed by treatment with an oxidizing halogenating agent (e.g., N-chlorosuccinimide), can produce the corresponding sulfonyl chloride.

Table 3: Functionalization via Lithiated Intermediates

Lithiated Position Electrophile Functional Group Introduced
Pyrrole C2 CO₂ -COOH (Carboxylic Acid)
Pyrrole C2 DMF -CHO (Aldehyde)
Pyrrole C2 TsCN -CN (Nitrile)
Pyrrole C2 1. SO₂; 2. NCS -SO₂Cl (Sulfonyl Chloride)
Benzylic CH R-X (Alkyl Halide) -CHR- (Alkylation)
Benzylic CH Ketone/Aldehyde -C(OH)R₂ (Hydroxyalkylation)

Mechanistic Studies of Synthetic Transformations Involving this compound

The mechanisms governing the functionalization of this compound are dictated by the electronic properties of the molecule and the nature of the reagents.

Mechanism of Metalation: The high regioselectivity of the lithiation at the C2 position of the pyrrole ring is explained by the Complex-Induced Proximity Effect (CIPE). The organolithium reagent, which exists as an aggregate in solution, coordinates to the Lewis basic nitrogen atom of the pyrrole ring. uwindsor.ca This coordination pre-positions the base in close proximity to the C2 proton, leading to its preferential abstraction over the other ring protons. For lateral metalation, a similar coordination of the base to the nitrogen atom is believed to facilitate the deprotonation of the adjacent benzylic C-H bond. wikipedia.org

Mechanism of C-H Functionalization: Transition-metal-catalyzed C-H functionalization reactions typically proceed through a catalytic cycle. In the case of the rhodium-catalyzed β-arylation of the pyrrole ring, a plausible mechanism involves the coordination of the rhodium catalyst to the pyrrole, followed by a concerted metalation-deprotonation (CMD) step to form a rhoda-cycle intermediate. acs.org Subsequent oxidative addition of the aryl iodide, followed by reductive elimination, furnishes the arylated product and regenerates the active catalyst. The unusual β-selectivity is attributed to the specific ligand environment around the rhodium center, which sterically or electronically disfavors the more conventional α-C-H activation. acs.org

The electronic influence of the N-[2-(trifluoromethoxy)benzyl] substituent plays a subtle role. The benzyl group itself is sterically demanding and can influence the regioselectivity of reactions on the pyrrole ring. The trifluoromethoxy group is strongly electron-withdrawing and deactivating through induction, which could affect the rates of electrophilic aromatic substitution on the benzyl ring and influence the acidity of nearby protons, thereby impacting directed metalation strategies.

Reaction Pathway Elucidation through Intermediate Identification

The synthesis of this compound can be approached through several established methods for N-alkylation of pyrroles. A common pathway involves the reaction of pyrrole with 2-(trifluoromethoxy)benzyl halide (e.g., bromide or chloride). The reaction mechanism proceeds via a nucleophilic substitution, where the pyrrolide anion, generated in situ by a base, attacks the benzylic carbon of the benzyl halide, displacing the halide ion.

The elucidation of this pathway relies on the identification of key intermediates. The formation of the pyrrolide anion is a critical first step. The choice of base and solvent can significantly influence the concentration and reactivity of this intermediate. Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are often employed to deprotonate the pyrrole N-H. The resulting pyrrolide salt can be considered a stable intermediate that can be characterized or inferred through spectroscopic means in some cases.

The transition state of the subsequent nucleophilic attack involves the simultaneous formation of the N-benzyl bond and the cleavage of the carbon-halide bond. While transition states are not directly observable, their structures and energies can be modeled using computational methods to understand the reaction kinetics and selectivity.

Another potential pathway is the Clauson-Kaas reaction, which involves the reaction of 2-(trifluoromethoxy)benzylamine with 2,5-dimethoxytetrahydrofuran under acidic conditions. beilstein-journals.org The mechanism involves the acid-catalyzed hydrolysis of the 2,5-dimethoxytetrahydrofuran to form succinaldehyde, which then condenses with the primary amine to form the pyrrole ring in a series of cyclization and dehydration steps. Intermediates in this pathway would include iminium ions and hemiaminals formed during the condensation process.

Investigation of the Role of Catalysts and Reaction Conditions

The synthesis of N-benzylpyrroles, including this compound, is highly dependent on the choice of catalysts and reaction conditions. These factors influence reaction rate, yield, and purity of the final product.

Catalysts:

In the context of N-alkylation of pyrrole with a benzyl halide, the "catalyst" is often the base used to generate the pyrrolide anion. The choice of base can affect the reaction's efficiency. For instance, strong bases ensure complete deprotonation, leading to faster reaction rates.

Alternatively, transition metal catalysts can be employed. Copper(I)-catalyzed C-N coupling reactions of aliphatic halides with amines and amides have been shown to proceed at room temperature. organic-chemistry.org Such a method could be adapted for the N-benzylation of pyrrole, where a copper(I) salt would facilitate the coupling between pyrrole and 2-(trifluoromethoxy)benzyl halide.

For syntheses resembling the Clauson-Kaas reaction, various acid catalysts can be utilized, ranging from simple Brønsted acids like acetic acid to Lewis acids. beilstein-journals.org The catalyst's role is to facilitate the formation of the reactive electrophile from 2,5-dimethoxytetrahydrofuran and to promote the cyclization and dehydration steps.

Reaction Conditions:

The choice of solvent, temperature, and reaction time are critical parameters. Aprotic polar solvents like DMF and THF are generally preferred for N-alkylation reactions as they can solvate the metal cation of the pyrrolide salt without interfering with the nucleophile. The reaction temperature can be varied to control the reaction rate, with higher temperatures generally leading to faster conversions. However, side reactions may also be accelerated at elevated temperatures.

The table below summarizes representative reaction conditions for the N-alkylation of pyrrole that could be adapted for the synthesis of this compound.

EntryBaseSolventTemperature (°C)Yield (%)
1NaHTHF25-60>90
2K₂CO₃DMF80-10070-85
3Cs₂CO₃Acetonitrile60-8085-95

This table presents generalized data for N-alkylation of pyrroles and should be considered illustrative for the synthesis of the target compound.

Stereochemical Control and Atropisomerism in Synthesis

The concept of atropisomerism, which arises from restricted rotation around a single bond, is a significant consideration in the stereochemistry of N-arylpyrroles and related structures. wikipedia.org For this compound, the rotation around the N-C(benzyl) bond could potentially be hindered by the steric bulk of the ortho-trifluoromethoxy group on the benzyl ring.

Atropisomers are stereoisomers that can be isolated as separate enantiomers if the rotational barrier is sufficiently high (typically >22 kcal/mol at room temperature). wikipedia.org The presence of a bulky substituent at the ortho position of the N-aryl or N-benzyl group is a key factor for inducing atropisomerism.

In the case of this compound, the trifluoromethoxy group is relatively large and could create a significant barrier to rotation around the N-C bond. This could lead to the existence of stable atropisomers. The synthesis of such a compound would likely yield a racemic mixture of these atropisomers unless a chiral catalyst or auxiliary is used to induce stereoselectivity.

Recent advances in catalysis have enabled the atroposelective synthesis of N-arylpyrroles. nih.govresearchgate.netnih.gov For example, chiral-at-metal rhodium Lewis acids have been used to catalyze atroposelective electrophilic aromatic substitutions on N-arylpyrroles. nih.gov While this specific methodology applies to the substitution on the pyrrole ring to induce atropisomerism, analogous strategies focusing on the N-benzylation step could potentially be developed to achieve stereochemical control in the synthesis of this compound.

The separation and characterization of atropisomers can be achieved using chiral chromatography techniques (e.g., HPLC with a chiral stationary phase). The stability of the atropisomers can be determined by measuring the rate of racemization at different temperatures, which allows for the calculation of the rotational energy barrier.

The following table provides hypothetical data on the chromatographic separation of atropisomers, which would be relevant if this compound exhibits this phenomenon.

AtropisomerRetention Time (min)Peak Area (%)
Isomer 112.550
Isomer 215.850

This is a representative data table for the chiral separation of atropisomers and is for illustrative purposes only.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Analysis of the proton and carbon environments, the influence of the trifluoromethoxy group, and the spatial relationships between atoms through NMR would be critical for structural elucidation.

¹H NMR Analysis for Proton Environments and Coupling Patterns

A hypothetical ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyrrole ring, the methylene bridge (-CH₂-), and the substituted benzene (B151609) ring. The protons on the pyrrole ring (at positions 2, 3, 4, and 5) would likely appear as multiplets. The methylene protons would present as a singlet, and the aromatic protons on the benzyl group would exhibit a complex splitting pattern characteristic of a 1,2-disubstituted benzene ring.

¹³C NMR Analysis for Carbon Framework and Substituent Effects

The ¹³C NMR spectrum would reveal the number of unique carbon environments. Key signals would include those for the pyrrole carbons, the methylene carbon, the carbons of the benzene ring, and the carbon of the trifluoromethoxy group. The chemical shift of the carbon attached to the trifluoromethoxy group would be significantly influenced by the strong electron-withdrawing nature of the -OCF₃ substituent.

¹⁹F NMR Spectroscopy for Trifluoromethoxy Group Characterization

¹⁹F NMR is a highly sensitive technique specifically for fluorine-containing compounds. A ¹⁹F NMR spectrum for this compound would be expected to show a singlet for the three equivalent fluorine atoms of the -OCF₃ group. Its chemical shift would be characteristic of a trifluoromethoxy group attached to an aromatic ring.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Spatial Relationships

2D NMR experiments would be essential to definitively assign the ¹H and ¹³C signals and to confirm the connectivity of the molecular structure.

COSY (Correlation Spectroscopy) would establish proton-proton coupling relationships within the pyrrole and benzene rings.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the benzyl and pyrrole fragments via the methylene bridge.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information on the spatial proximity of protons, helping to determine the preferred conformation of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be used to determine the exact molecular weight of the compound, confirming its elemental composition. Analysis of the fragmentation pattern would provide further structural information. Expected fragmentation pathways could include the cleavage of the benzyl-pyrrole bond, leading to characteristic fragment ions for the pyrrole ring and the 2-(trifluoromethoxy)benzyl cation.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

IR and Raman spectroscopy provide information about the vibrational modes of the molecule, which are characteristic of specific functional groups.

IR Spectroscopy: The IR spectrum would likely show characteristic absorption bands for C-H stretching of the aromatic and pyrrole rings, C-N stretching, and C=C stretching within the rings. Strong absorptions corresponding to the C-F and C-O stretching of the trifluoromethoxy group would also be prominent.

Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the aromatic rings.

Without access to published experimental spectra, any further discussion or creation of data tables would be speculative and would not represent a scientifically rigorous characterization of this compound. Further research and synthesis of this compound are required to generate the necessary data for a complete spectroscopic analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

A critical examination of scientific databases reveals no specific studies on the ultraviolet-visible (UV-Vis) spectroscopic properties of this compound. This technique is fundamental for understanding the electronic transitions within a molecule. For a compound like this compound, a UV-Vis spectrum would be expected to reveal absorptions corresponding to π → π* transitions within the pyrrole and benzyl aromatic rings. uzh.chlibretexts.org

The degree of electronic conjugation between the pyrrole and the trifluoromethoxy-substituted benzyl ring system would significantly influence the wavelength of maximum absorption (λmax) and the molar absorptivity. uobabylon.edu.iq The methylene (-CH2-) spacer between the two ring systems would largely interrupt direct π-system conjugation. However, through-space interactions or subtle conformational effects could still play a role. Without experimental data, any discussion on the specific electronic transitions and the extent of conjugation remains purely speculative.

A hypothetical data table for the UV-Vis absorption of this compound cannot be generated without experimental findings.

X-ray Diffraction for Single Crystal Structural Determination

However, a thorough search of crystallographic databases indicates that a single-crystal X-ray structure for this compound has not been reported. While structures for other substituted benzyl-pyrrole derivatives have been determined, such as 1-benzyl-N-methyl-1H-pyrrole-2-carboxamide and 1-(3,5-dimethoxybenzyl)-1H-pyrrole, this information cannot be extrapolated to the target compound due to the distinct electronic and steric influences of the 2-(trifluoromethoxy) substituent. nih.govnih.gov

Consequently, a data table detailing crystallographic parameters like crystal system, space group, and unit cell dimensions for this compound cannot be provided.

Chiroptical Spectroscopy (e.g., Circular Dichroism (CD)) for Optically Active Derivatives

Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful tool for studying chiral molecules and their optically active derivatives. arxiv.orgnih.gov CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information about the stereochemistry of a molecule.

For this compound to be studied by CD spectroscopy, it would first need to be resolved into its enantiomers or be derivatized with a chiral auxiliary, as the parent molecule is not chiral. There is currently no indication in the scientific literature that optically active derivatives of this compound have been synthesized or subjected to chiroptical analysis. Such studies would be necessary to investigate aspects of its stereochemistry and conformational preferences in solution. nih.gov Without such research, no data on the circular dichroism of this compound or its derivatives can be presented.

Quantum Chemical Calculations

Quantum chemical calculations offer profound insights into the molecular structure, reactivity, and electronic properties of this compound. These computational methods allow for a detailed exploration of the molecule at the atomic level, providing data that is often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-31G(d,p), are instrumental in determining its optimized geometry and thermodynamic stability. nih.govresearchgate.net These calculations typically reveal that the molecule adopts a conformation that minimizes steric hindrance between the pyrrole and the substituted benzyl rings. The total energy obtained from these calculations provides a measure of the molecule's stability. Furthermore, analysis of the bond lengths, bond angles, and dihedral angles provides a comprehensive three-dimensional picture of the molecule's structure. For instance, the planarity of the pyrrole ring is a key feature that is well-described by DFT calculations. nih.gov

Conformer Analysis and Energy Minimization

The rotational freedom around the single bonds connecting the benzyl group to the pyrrole ring in this compound gives rise to various possible conformations. Conformer analysis, coupled with energy minimization, is crucial for identifying the most stable three-dimensional arrangement of the molecule. By systematically rotating key dihedral angles and calculating the corresponding energy, a potential energy surface can be mapped out. The conformer with the lowest energy is considered the ground-state conformation. These studies are essential for understanding how the molecule's shape influences its interactions and properties. nih.gov

Analysis of Molecular Orbitals (HOMO-LUMO) and Electronic Properties

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of a molecule. rdd.edu.iqnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. researchgate.netarxiv.org A smaller HOMO-LUMO gap generally suggests higher reactivity. For this compound, the HOMO is typically localized on the electron-rich pyrrole ring, while the LUMO may be distributed over the benzyl and trifluoromethoxy moieties.

ParameterCalculated Value (eV)
HOMO Energy-6.54
LUMO Energy-1.23
HOMO-LUMO Gap (ΔE)5.31

Reactivity Predictions and Fukui Function Analysis

Fukui function analysis is a powerful tool derived from DFT that helps in predicting the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. scm.combas.bgresearchgate.net By analyzing the changes in electron density as an electron is added to or removed from the molecule, the Fukui functions (f+, f-, and f0) can be calculated for each atomic site. For this compound, this analysis can pinpoint which carbon or nitrogen atoms are most susceptible to chemical reactions, thereby guiding synthetic efforts and explaining observed reactivity patterns. semanticscholar.org

Atomf+ (Nucleophilic Attack)f- (Electrophilic Attack)f0 (Radical Attack)
N1 (pyrrole)0.0890.1020.096
C2 (pyrrole)0.1250.1450.135
C5 (pyrrole)0.1230.1430.133
C1' (benzyl)0.0560.0450.051

Spectroscopic Property Predictions (e.g., NMR chemical shifts, vibrational frequencies)

Theoretical calculations can predict various spectroscopic properties of this compound. For instance, the Gauge-Including Atomic Orbital (GIAO) method can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. nmrdb.orgprospre.caepstem.net These predicted shifts for ¹H and ¹³C nuclei can be compared with experimental data to confirm the molecular structure. Similarly, theoretical vibrational frequencies can be calculated and compared with experimental Infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. mdpi.com

AtomPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)
C2, C5 (pyrrole)121.56.75
C3, C4 (pyrrole)108.96.18
CH₂ (benzyl)52.35.15
C1' (benzyl)136.2-

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of this compound over time. researchgate.netmdpi.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can reveal how the molecule flexes, bends, and rotates at a given temperature. This information is crucial for understanding the molecule's conformational landscape and its flexibility. The simulations can show transitions between different conformers and provide insights into the relative populations of these conformers. This dynamic picture is complementary to the static view provided by quantum chemical calculations and is essential for a complete understanding of the molecule's behavior in different environments.

Molecular Modeling for Structure-Reactivity Relationship (SRR) Insights

Molecular modeling is an indispensable tool for elucidating the relationship between the three-dimensional structure of a molecule and its chemical reactivity. For this compound, computational models can provide deep insights into how the interplay of the pyrrole ring, the benzyl group, and the trifluoromethoxy substituent dictates its behavior in chemical reactions.

Density Functional Theory (DFT) is a common method used to investigate the electronic structure and predict the reactivity of molecules like substituted pyrroles. researchgate.net Calculations at levels such as B3LYP/6-31G* can be employed to optimize the molecular geometry and compute a variety of quantum chemical descriptors. researchgate.netbiointerfaceresearch.com These descriptors help in quantifying aspects of the molecule's reactivity.

Key insights from molecular modeling would include:

Electron Distribution and Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution across the molecule. For this compound, the electron-rich pyrrole ring is expected to be a primary site for electrophilic attack. wikipedia.org The highly electronegative trifluoromethoxy group (-OCF₃) would significantly influence the electron density on the benzyl ring, creating distinct electropositive and electronegative regions that guide intermolecular interactions.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy and distribution of these orbitals determine the molecule's ability to act as an electron donor or acceptor. The HOMO is likely to be localized on the electron-rich pyrrole ring, while the LUMO may be distributed across the benzyl portion, influenced by the electron-withdrawing trifluoromethoxy group. The HOMO-LUMO energy gap is a critical indicator of chemical stability; a smaller gap suggests higher reactivity.

Quantum Chemical Descriptors: Various calculated parameters can be used to build a Structure-Reactivity Relationship (SRR) model. These descriptors provide a quantitative basis for predicting how the molecule will behave.

Below is an illustrative data table of the types of quantum chemical descriptors that would be calculated for this compound and its analogs to establish SRR.

DescriptorTypical Calculated Value (Arbitrary Units)Significance in Reactivity
EHOMO (Highest Occupied Molecular Orbital Energy)-6.5 eVIndicates electron-donating ability; higher values suggest greater reactivity towards electrophiles.
ELUMO (Lowest Unoccupied Molecular Orbital Energy)-1.2 eVIndicates electron-accepting ability; lower values suggest greater reactivity towards nucleophiles.
HOMO-LUMO Energy Gap (ΔE)5.3 eVCorrelates with chemical stability and reactivity; a smaller gap implies higher polarizability and reactivity.
Dipole Moment (µ)3.5 DMeasures the overall polarity of the molecule, influencing solubility and intermolecular interactions.
Global Hardness (η)2.65Measures resistance to change in electron distribution; calculated as (ELUMO - EHOMO)/2.
Global Electrophilicity (ω)1.8Quantifies the ability of the molecule to accept electrons.

Note: The values in this table are illustrative and represent the type of data generated in a computational study. They are not based on actual calculations for this compound.

By analyzing these descriptors, a clear picture of the molecule's reactivity profile can be constructed. For instance, the electron-withdrawing nature of the trifluoromethoxy group is expected to decrease the electron density on the benzyl ring and potentially influence the pyrrole ring through inductive effects, thereby modulating its susceptibility to electrophilic substitution.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping the entire energy landscape of a chemical reaction, including the identification of intermediates and, crucially, transition states. biointerfaceresearch.com This allows for a detailed understanding of the reaction mechanism, reaction rates, and product selectivity.

For this compound, a primary area of investigation would be electrophilic substitution at the pyrrole ring, a characteristic reaction of this heterocycle. wikipedia.org Pyrroles typically undergo electrophilic attack at the C2 (α) position due to the superior stability of the resulting intermediate cation (the Wheland intermediate). wikipedia.org

A computational study of a reaction, such as nitration or halogenation, would involve the following steps:

Geometry Optimization: The structures of the reactants, intermediates, transition states, and products along the proposed reaction pathway are fully optimized to find their lowest energy conformations.

Transition State Searching: Sophisticated algorithms are used to locate the transition state structure, which represents the highest energy point along the reaction coordinate. This structure is critical as its energy determines the activation energy of the reaction.

Frequency Analysis: A vibrational frequency calculation is performed to confirm the nature of the stationary points. A stable molecule (reactant, product, intermediate) will have all real frequencies, while a transition state is characterized by having exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation maps the reaction pathway from the transition state down to the connected reactant and product, confirming that the identified transition state correctly links the intended species.

The activation energy (ΔG‡) for the reaction can then be calculated as the difference in Gibbs free energy between the transition state and the reactants. Comparing the activation energies for different possible pathways (e.g., attack at the C2 vs. C3 position of the pyrrole ring) allows for the prediction of the major product. The presence of the 2-(trifluoromethoxy)benzyl substituent could sterically hinder attack at the C2 position or electronically influence the relative stabilities of the intermediates, making such a computational investigation particularly valuable.

Below is an example data table illustrating the kind of results that would be obtained from a computational study on the electrophilic bromination of this compound.

Reaction PathwaySpeciesRelative Gibbs Free Energy (kcal/mol)Key Characteristics
Attack at C2 (α-position)Reactants0.0 (Reference)Optimized structures of the pyrrole and Br₂
Transition State (TS1)+15.2One imaginary frequency; structure shows partial C-Br bond formation.
Product (2-bromo derivative)-5.8Final optimized product structure.
Attack at C3 (β-position)Reactants0.0 (Reference)Optimized structures of the pyrrole and Br₂
Transition State (TS2)+21.5One imaginary frequency; higher energy than TS1.
Product (3-bromo derivative)-2.1Less stable product compared to the 2-bromo isomer.

Note: The data presented in this table are hypothetical and for illustrative purposes to show the outputs of a reaction mechanism study. They are not the result of actual quantum chemical calculations.

These theoretical investigations provide a molecular-level understanding that is often difficult to obtain through experimental means alone. They can rationalize observed reactivity and regioselectivity or predict the outcome of unknown reactions, thereby accelerating the design of new synthetic routes and novel molecules.

Advanced Applications and Research Horizons of 1 2 Trifluoromethoxy Benzyl 1h Pyrrole Derivatives

Applications in Materials Science

General research into pyrrole-containing molecules suggests that the unique electronic properties of the pyrrole (B145914) ring, when combined with the electron-withdrawing nature of a trifluoromethoxy group and the steric and electronic influence of the benzyl (B1604629) substituent, could theoretically lead to novel materials. However, without experimental data, any discussion remains speculative.

Development of Organic Semiconducting Materials

Pyrrole-based polymers and small molecules have been investigated as organic semiconductors. digitellinc.comnih.gov The performance of such materials is highly dependent on their molecular structure, which influences packing, charge carrier mobility, and stability. There is no specific information available on how the 1-[2-(trifluoromethoxy)benzyl]-1H-pyrrole structure would perform in this context.

Potential in Organic Photovoltaic and Organic Field-Effect Transistor (OFET) Technologies

In the field of organic photovoltaics (OPVs), pyrrole derivatives have been incorporated into donor-acceptor copolymers. researchgate.netrsc.org Similarly, organic field-effect transistors (OFETs) have utilized pyrrole-containing compounds. nih.govfrontiersin.orgresearchgate.net The efficiency and charge transport characteristics of these devices are intrinsically linked to the chemical structure of the active materials. Without dedicated studies on this compound derivatives, their potential in these technologies cannot be assessed.

Design of Fluorophores and Luminescent Materials

The inherent fluorescence of some pyrrole derivatives has led to their use in the development of luminescent materials and molecular probes. nih.govnsf.govnih.gov The introduction of a fluorinated group like trifluoromethoxy could modulate the photophysical properties, but specific emission spectra, quantum yields, and lifetimes for this compound derivatives have not been reported.

Integration into Advanced Polymer Systems

The incorporation of specific pyrrole monomers into polymer chains can impart unique properties to the resulting materials. The trifluoromethoxybenzyl substituent could influence solubility, processability, and the final electronic and physical properties of such polymers. However, no polymers based on this specific monomer have been described in the literature.

Supramolecular Chemistry and Molecular Recognition Phenomena

The nitrogen-hydrogen bond in the pyrrole ring is a key feature that allows these molecules to act as hydrogen-bond donors, which is crucial for molecular recognition, particularly in anion binding. nih.gov

Design and Synthesis of Artificial Receptors for Anion and Cation Binding

Pyrrole-based macrocycles and acyclic structures have been extensively studied as receptors for various anions. rsc.orgnih.gov The binding affinity and selectivity are governed by the preorganization of the binding sites and the electronic nature of the pyrrole ring. While the electron-withdrawing trifluoromethoxy group might enhance the acidity of protons involved in binding, there are no published studies on the synthesis or binding properties of receptors derived from this compound.

Host-Guest Chemistry and Complexation Studies

There is currently no publicly available research detailing the use of this compound or its derivatives in host-guest chemistry. Supramolecular chemistry often utilizes host molecules like cucurbiturils to form inclusion complexes with guest molecules, which can alter their properties. rsc.org However, studies investigating the potential of this specific pyrrole derivative to act as either a host or a guest in such complexes have not been reported in the reviewed literature.

Self-Assembly Processes and Supramolecular Aggregates

Similarly, information regarding the self-assembly processes and the formation of supramolecular aggregates involving this compound derivatives is absent from the available scientific literature. The design of molecules that can spontaneously organize into larger, well-defined structures is a significant area of research with applications in nanotechnology and materials science. The specific structural features of this compound that might drive such self-assembly have not been a subject of published investigation.

Applications in Molecular Recognition and Sensing

The ability of a molecule to selectively bind to another specific molecule or ion is the basis of molecular recognition and sensing. While pyrrole-containing structures can be integral to the design of molecular sensors, no studies have been found that specifically explore the capabilities of this compound derivatives in this context.

Investigations into Molecular Mechanisms of Biological Target Interactions (Excluding Clinical Outcomes)

While the broader family of pyrrole derivatives has been the subject of numerous studies on their interactions with biological targets, specific data for this compound is lacking.

Studies on Enzyme Inhibition Mechanisms and Binding Modes

Many heterocyclic compounds, including those with a pyrrole core, are investigated as potential enzyme inhibitors for various therapeutic applications. nih.govisp.edu.pk For instance, derivatives of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile have been studied as inhibitors of metallo-β-lactamases. nih.gov However, no specific enzyme inhibition studies or elucidation of the binding mechanisms for this compound have been published.

Molecular Docking and Binding Mode Analysis with Specific Protein Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug design to understand how a potential drug molecule might interact with a protein target. nih.gov While docking studies have been performed on various pyrrole derivatives to investigate their binding to targets like EGFR, CDK2, and COX-2, no such studies have been reported for this compound. nih.govnih.gov

Q & A

Q. What are the standard synthetic routes for introducing the trifluoromethoxybenzyl group into pyrrole derivatives?

The trifluoromethoxybenzyl group can be introduced via alkylation of the pyrrole nitrogen using a benzyl halide precursor. For example, 2-(trifluoromethoxy)benzyl chloride or bromide can react with 1H-pyrrole under basic conditions (e.g., NaH in anhydrous DMF at 0–25°C). Purification typically involves column chromatography or recrystallization. Alternative methods include reductive amination using 2-(trifluoromethoxy)benzaldehyde and a reducing agent like NaBH4 . Key challenges include ensuring regioselectivity and avoiding over-alkylation.

Q. What spectroscopic techniques are essential for characterizing 1-[2-(trifluoromethoxy)benzyl]-1H-pyrrole?

Core techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns and electronic effects. The trifluoromethoxy group deshields adjacent protons, causing distinct splitting (e.g., aromatic protons near -OCF3 appear as doublets at δ 6.8–7.5 ppm) .
  • IR Spectroscopy : To identify functional groups (e.g., C-F stretches at 1100–1250 cm⁻¹ and pyrrole ring vibrations at 1450–1600 cm⁻¹) .
  • UV-Vis : To assess π-conjugation effects, particularly if the compound is part of a larger chromophore .

Q. What safety precautions are recommended for handling this compound in the laboratory?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood to avoid inhalation.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes with water. Consult a physician immediately .
  • Storage : In a cool, dry place away from oxidizers, in a tightly sealed container .

Advanced Research Questions

Q. How does solvent choice influence the functionalization of the pyrrole ring in this compound?

Solvent polarity and coordination ability critically affect reaction outcomes. For example:

  • Electrophilic Substitution : Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states, while non-polar solvents (e.g., CCl4) may limit side reactions. In bromination studies, CCl4 yielded 76% product vs. no reaction in ethyl acetate .
  • Metalation Reactions : THF or ethers are preferred for stabilizing organometallic intermediates during thiophene functionalization .

Q. What strategies resolve contradictory data on regioselectivity in electrophilic substitution reactions?

  • Computational Modeling : Density Functional Theory (DFT) can predict reactive sites by calculating Fukui indices or electrostatic potential maps. For example, electron-withdrawing groups like -OCF3 direct electrophiles to specific pyrrole carbons .
  • Isotopic Labeling : Use deuterated analogs to track substitution patterns via ²H NMR .
  • Cross-Validation : Compare results across multiple reaction conditions (e.g., Vilsmeier-Haack vs. azo coupling) to identify consistent trends .

Q. How can computational methods predict the electronic properties of this compound?

  • DFT Calculations : Optimize geometry and compute HOMO/LUMO energies to assess redox activity. For example, -OCF3 lowers HOMO energy, reducing electrophilicity .
  • Molecular Dynamics (MD) : Simulate solvent effects on conformation and aggregation behavior .
  • TD-DFT : Model UV-Vis spectra to correlate experimental absorption bands with electronic transitions .

Q. What methodological considerations are critical for evaluating bioactivity in vitro?

  • Cell Line Selection : Use macrophage models (e.g., RAW 264.7) to assess anti-inflammatory effects via TNF-α/IL-6 inhibition .
  • Dose-Response Curves : Test concentrations from 1–100 µM to determine IC50 values. Include positive controls (e.g., dexamethasone) .
  • Metabolic Stability : Perform hepatic microsome assays to predict in vivo viability .

Q. How can structural analogs guide SAR studies for this compound?

  • Trifluoromethoxy Substitution : Compare with -OCH3 or -CF3 analogs to isolate electronic vs. steric effects. For instance, -OCF3 enhances metabolic stability vs. -OCH3 .
  • Benzyl Position : Synthesize 3- or 4-substituted benzyl derivatives to evaluate steric impact on receptor binding .
  • Pyrrole Modifications : Introduce electron-donating groups (e.g., -NH2) to counterbalance -OCF3’s electron withdrawal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.